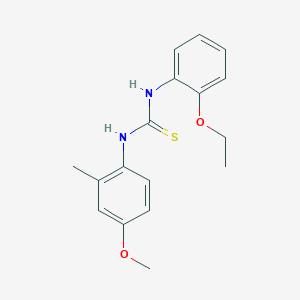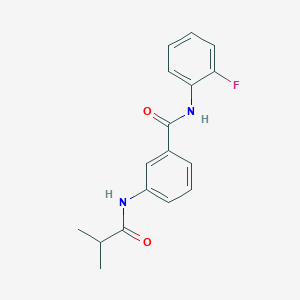![molecular formula C20H15N3O2S B5761478 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5761478.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine, also known as DPA-714, is a small molecule that has been extensively studied in the field of nuclear medicine. It is a potent and selective ligand for the translocator protein (TSPO), which is located on the outer membrane of mitochondria. TSPO is involved in a wide range of biological processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 has been used as a tool to investigate the role of TSPO in these processes and has shown promise as a diagnostic and therapeutic agent in a variety of diseases.
Mecanismo De Acción
Target of Action
The primary targets of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics.
Mode of Action
This compound interacts with its targets by inhibiting the formation of bacterial biofilms
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial biofilm formation . By inhibiting these pathways, it prevents the bacteria from forming a protective matrix, making them more susceptible to antibacterial agents. The downstream effects include a reduction in bacterial resistance and an increase in the effectiveness of antibacterial treatments.
Result of Action
The result of the compound’s action is a significant inhibition of bacterial biofilm growth. In particular, it has been found to be a potent antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth . It was also the second most active compound against E. coli, with the same percentage of inhibition .
Safety and Hazards
While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine” is not available in the retrieved papers, it’s important to note that similar compounds, such as sulfonamides, can cause nausea, vomiting, and abdominal irritation in higher doses .
Direcciones Futuras
The future directions for research on “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential therapeutic effects on diseases such as Alzheimer’s . Additionally, their antibacterial potential could be ascertained by biofilm inhibition study against various bacterial strains .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-4-13(5-3-1)18-11-15-19(21-12-22-20(15)26-18)23-14-6-7-16-17(10-14)25-9-8-24-16/h1-7,10-12H,8-9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUIZUGKJGVSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5761405.png)





![N-methyl-3-(2-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]-2-propen-1-amine](/img/structure/B5761454.png)

![N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5761470.png)

![N'-(3,5-diiodo-2-methoxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5761484.png)

![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)